

D-Pyroaspartic acid chemical properties and stability

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Compound of Interest		
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An In-depth Technical Guide to the Chemical Properties and Stability of D-Pyroaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pyroaspartic acid, systematically named (2R)-4-oxoazetidine-2-carboxylic acid, is a cyclic derivative of the D-enantiomer of aspartic acid.[1][2] Unlike pyroglutamic acid, which can be a product of thermal degradation, **D-pyroaspartic acid** is primarily known as a synthetic intermediate, particularly in the synthesis of antibiotic precursors and other complex molecules. [2][3] While its direct biological activity is not extensively documented, its parent compound, D-aspartic acid, is an important endogenous signaling molecule in the neuroendocrine systems of vertebrates, playing roles in hormone regulation and neurotransmission.[4][5][6] This guide provides a comprehensive overview of the known chemical properties and stability of **D-Pyroaspartic acid**, supplemented with data from its parent compound where relevant, to serve as a technical resource for researchers in chemistry and drug development.

Chemical and Physical Properties

D-Pyroaspartic acid is a chiral, cyclic amino acid derivative. Its key physicochemical properties are summarized below. Data for the related compound D-aspartic acid are provided for context and comparison.

Data Summary



Table 1: Physicochemical Properties of **D-Pyroaspartic Acid**

Property	Value	Source / Reference
Systematic Name	(2R)-4-oxoazetidine-2- carboxylic acid	[2][3]
CAS Number	62860-12-2	[3]
Molecular Formula	C4H5NO3	[3]
Formula Weight	115.1 g/mol	[3]
Appearance	Crystalline solid	[3]
Purity	≥95% (Commercially available)	[3]
Boiling Point	489.4 ± 38.0 °C (Predicted)	[7]
рКа	3.19 ± 0.20 (Predicted, for the carboxylic acid group)	[7]
SMILES	O=C1CINVALID-LINKN1	[3]
InChI	1S/C4H5NO3/c6-3-1-2(5- 3)4(7)8/h2H,1H2,(H,5,6) (H,7,8)/t2-/m1/s1	[3]

Table 2: Solubility of **D-Pyroaspartic Acid**

Solvent	Solubility	Source / Reference
DMF	30 mg/mL	[3]
DMSO	30 mg/mL	[3]
Ethanol	5 mg/mL	[3]
PBS (pH 7.2)	10 mg/mL	[3]

Table 3: Comparative Properties of D-Aspartic Acid



Property	Value	Source / Reference
CAS Number	1783-96-6	[4]
Molecular Formula	C4H7NO4	[8]
Formula Weight	133.10 g/mol	[8]
Melting Point	270 °C (decomposes)	[4]
pKa Values	pKa ₁ (α-COOH): ~2.1pKa ₂ (β-COOH): ~3.9pKa ₃ (α-NH ₃ +): ~9.8	[9]
Solubility in Water	4.5 g/L (at 25 °C)	[4]

Stability Profile

The stability of **D-Pyroaspartic acid** is largely determined by the reactivity of its β -lactam (azetidinone) ring. This ring is susceptible to hydrolysis, particularly under acidic or basic conditions.

pH Stability and Hydrolysis

The β -lactam ring in **D-Pyroaspartic acid** can undergo hydrolytic cleavage to yield D-aspartic acid. The rate of this hydrolysis is pH-dependent.

- Acidic Conditions: Under strong acidic conditions, the amide bond of the lactam is susceptible to acid-catalyzed hydrolysis. This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
- Neutral to Mildly Acidic pH: In the pH range of 4-6, the degradation of related aspartyl
 residues in peptides proceeds via the formation of a cyclic imide intermediate, leading to
 isomerization and hydrolysis.[10]
- Alkaline Conditions: Under basic conditions, the lactam ring is readily opened by hydroxideion-catalyzed hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, leading to ring opening. Polyaspartic acid hydrogels, which are related polymers, are known to be pH-



sensitive, swelling in alkaline conditions due to the ionization of carboxylic acid groups, and shrinking in acidic conditions.[11]

D-Pyroaspartic Acid
((2R)-4-oxoazetidine-2-carboxylic acid)

H+ / H₂O
(Acidic Hydrolysis)

D-Aspartic Acid

Figure 1: Hydrolysis of D-Pyroaspartic Acid

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Caption: Hydrolysis of **D-Pyroaspartic acid** under acidic or alkaline conditions.

Thermal Stability

Direct experimental data on the melting point and thermal decomposition of **D-Pyroaspartic acid** is limited. However, its precursor, D-aspartic acid, decomposes at 270 °C.[4] Thermal analysis of aspartic acid shows that upon heating to elevated temperatures (e.g., 200 °C), it undergoes polymerization via dehydration, forming poly(succinimide), which is a precursor to polyaspartic acid.[12][13] This indicates that **D-Pyroaspartic acid**, while being a cyclic monomer, is part of a family of compounds that are thermally reactive and prone to polymerization at high temperatures.

Experimental Protocols Synthesis of D-Pyroaspartic Acid

D-Pyroaspartic acid is typically prepared via the intramolecular cyclization of a D-aspartic acid diester.[2] The following is a representative protocol.



Objective: To synthesize (2R)-4-oxoazetidine-2-carboxylic acid from D-aspartic acid.

Materials:

- D-Aspartic acid
- Thionyl chloride (SOCl₂)
- Methanol (anhydrous)
- Triethylamine (TEA) or other non-nucleophilic base
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)
- · Ethyl acetate
- Hexanes

Procedure:

- Step 1: Esterification of D-Aspartic Acid.
 - Suspend D-aspartic acid (1.0 eq) in anhydrous methanol.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10
 °C.
 - After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

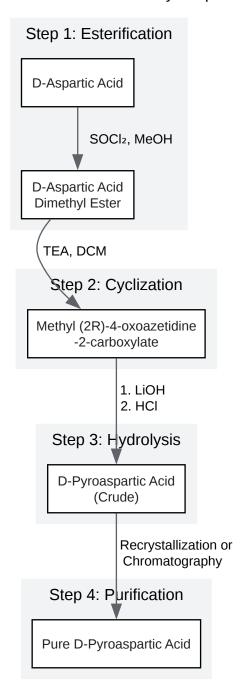


- Remove the solvent under reduced pressure to yield D-aspartic acid dimethyl ester hydrochloride as a white solid.
- Step 2: Cyclization to form the β-Lactam Ring.
 - Dissolve the D-aspartic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.
 - Cool the solution to 0 °C.
 - Slowly add triethylamine (2.5 eq) dropwise to the solution. The reaction is often exothermic.
 - Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl (2R)-4-oxoazetidine-2-carboxylate.
- Step 3: Hydrolysis of the Ester.
 - Dissolve the crude ester from Step 2 in a suitable solvent mixture (e.g., THF/water).
 - Add a stoichiometric amount of a base like lithium hydroxide (LiOH) at 0 °C and stir until the ester is fully hydrolyzed (monitored by TLC).
 - Acidify the reaction mixture to pH 2-3 with dilute HCl.
 - Extract the product with ethyl acetate.
 - Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Step 4: Purification.



 Purify the crude **D-Pyroaspartic acid** by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography to yield the final product as a crystalline solid.

Figure 2: Experimental Workflow for D-Pyroaspartic Acid Synthesis





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Caption: A representative workflow for the synthesis of **D-Pyroaspartic acid**.

Analytical Method: HPLC Determination

The analysis of **D-Pyroaspartic acid**, particularly for enantiomeric purity, requires chiral separation techniques. A common approach is pre-column derivatization followed by reversed-phase HPLC.[14][15]

Objective: To quantify **D-Pyroaspartic acid** and determine its enantiomeric purity.

Principle: The sample is derivatized with a chiral reagent, such as O-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or a Marfey's reagent analog (e.g., FDNP-Val-NH₂), to form diastereomers.[16][17] These diastereomers can then be separated on a standard achiral reversed-phase column.

Procedure:

- Sample Preparation:
 - Accurately weigh and dissolve the **D-Pyroaspartic acid** sample in a suitable buffer (e.g.,
 0.1 M sodium borate buffer, pH 9.5).
 - If analyzing from a biological matrix, perform a protein precipitation step (e.g., with trichloroacetic acid) followed by neutralization.[17]
- Derivatization:
 - To an aliquot of the sample solution, add the derivatizing reagent (e.g., OPA/NAC solution).
 - Mix and allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific time (e.g., 2-5 minutes). The reaction should be performed in the dark as the derivatives can be light-sensitive.
 - Stop the reaction by adding an acid (e.g., phosphoric acid) or by direct injection.



HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of Solvent A (e.g., 50 mM sodium acetate, pH 6.8) and Solvent B (e.g., methanol or acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or
 UV detector (e.g., 340 nm for FDNP derivatives).[16]
- Injection Volume: 20 μL.

Quantification:

- Prepare a calibration curve using standards of known concentrations of D- and L-Pyroaspartic acid that have undergone the same derivatization procedure.
- Identify and integrate the peaks corresponding to the D- and L-diastereomers. The elution order will depend on the chiral reagent used.
- Calculate the concentration and enantiomeric excess based on the peak areas from the calibration curve.

Biological Activity and Signaling Pathways (Contextual)

While **D-Pyroaspartic acid** itself is mainly regarded as a synthetic intermediate, its precursor, D-aspartic acid, has significant and well-documented biological roles. Professionals in drug development should be aware of these activities as **D-Pyroaspartic acid** could potentially act as a pro-drug or have uninvestigated biological effects.

Role of D-Aspartic Acid in the Neuroendocrine System

D-aspartic acid is an endogenous signaling molecule found in the nervous and endocrine systems.[18] It plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis, where it







stimulates the synthesis and release of key hormones.[6][19]

Key functions of D-aspartic acid include:

- Stimulation of Hormone Release: It triggers the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary gland.[19]
- Testosterone Synthesis: In the testes, D-aspartic acid upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein and steroidogenic enzymes, which are critical for testosterone production in Leydig cells.[19]
- Neurotransmission: D-aspartic acid acts as a neurotransmitter that can stimulate NMDA (N-methyl-D-aspartate) receptors, though less potently than glutamate.[18]

The signaling cascade initiated by D-aspartic acid in Leydig cells often involves cAMP and MAP kinase (MAPK/ERK) pathways, leading to increased expression of steroidogenic genes.



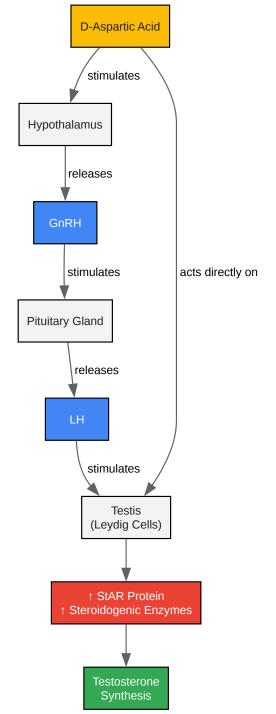


Figure 3: D-Aspartic Acid Signaling in Testosterone Synthesis

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Caption: Signaling pathway for D-Aspartic Acid in the HPG axis. Note: This is for the parent compound.

Conclusion

D-Pyroaspartic acid is a valuable chiral building block in synthetic chemistry. Its chemical properties are defined by its strained β-lactam ring and a single carboxylic acid group. While stable under anhydrous conditions, it is susceptible to hydrolysis, a factor that must be considered in its handling and in aqueous formulations. Currently, its primary role is that of a synthetic intermediate, and there is a lack of data on its specific biological activities. However, the profound physiological effects of its parent compound, D-aspartic acid, suggest that any potential application in drug development should carefully consider the possibility of in vivo hydrolysis and the subsequent biological actions of the resulting D-aspartic acid. Further research is warranted to explore the unique biological profile of **D-Pyroaspartic acid** itself.

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